molecular formula C12H17Cl2N3 B14867914 1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride

1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride

Cat. No.: B14867914
M. Wt: 274.19 g/mol
InChI Key: IFEDDBJZYNZPKN-UHFFFAOYSA-N
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Description

1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with an ethynyl group at the 3-position and a piperazine ring substituted with a methyl group, forming a dihydrochloride salt. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride typically involves multi-step organic synthesis techniques. One common method includes the following steps:

    Formation of the Ethynylpyridine Intermediate: The starting material, 2-bromopyridine, undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst to form 3-ethynylpyridine.

    Piperazine Substitution: The 3-ethynylpyridine is then reacted with 1-methylpiperazine under basic conditions to form 1-(3-ethynylpyridin-2-yl)-4-methylpiperazine.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

    Cyclization: The ethynyl group can participate in cyclization reactions to form fused ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The ethynyl group can act as a reactive site for binding to enzymes or receptors, while the piperazine ring can enhance the compound’s solubility and bioavailability. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 1-(3-Ethynylpyridin-2-yl)-4-methylpiperazine dihydrochloride include:

    1-(3-Ethynylpyridin-2-yl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its reactivity and biological activity.

    4-Methylpiperazine derivatives: These compounds have similar structural features but may differ in their substitution patterns on the pyridine ring.

    Ethynyl-substituted pyridines: These compounds share the ethynyl group but may have different substituents on the piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H17Cl2N3

Molecular Weight

274.19 g/mol

IUPAC Name

1-(3-ethynylpyridin-2-yl)-4-methylpiperazine;dihydrochloride

InChI

InChI=1S/C12H15N3.2ClH/c1-3-11-5-4-6-13-12(11)15-9-7-14(2)8-10-15;;/h1,4-6H,7-10H2,2H3;2*1H

InChI Key

IFEDDBJZYNZPKN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)C#C.Cl.Cl

Origin of Product

United States

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